Imidazo[1,2-b]pyridazin-3-ylboronic acid
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Overview
Description
Imidazo[1,2-b]pyridazin-3-ylboronic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused bicyclic structure, which includes an imidazo[1,2-b]pyridazine core and a boronic acid functional group. The unique structural features of this compound make it a valuable scaffold for the development of new pharmaceuticals and chemical reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazin-3-ylboronic acid typically involves a multi-step process. One common method is the two-step one-pot synthesis, which involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as bromoacetophenone . This method provides a convenient and efficient approach to synthesizing 3-substituted imidazo[1,2-b]pyridazines in moderate to high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the two-step one-pot synthesis makes it suitable for industrial applications, allowing for the efficient production of this compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazin-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-b]pyridazine core.
Substitution: Substitution reactions, particularly involving the boronic acid group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Imidazo[1,2-b]pyridazin-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazin-3-ylboronic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as TAK1 kinase, by binding to the active site and preventing substrate phosphorylation . This inhibition can modulate various signaling pathways, leading to therapeutic effects in diseases such as cancer and inflammatory disorders .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity and wide range of medicinal applications.
Imidazo[1,2-a]pyrazine: Recognized for its versatility in organic synthesis and drug development.
Imidazo[4,5-b]pyridine: Used in the synthesis of bioactive molecules and materials science.
Uniqueness: Imidazo[1,2-b]pyridazin-3-ylboronic acid stands out due to its boronic acid functional group, which allows for unique reactivity in cross-coupling reactions. This feature makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
imidazo[1,2-b]pyridazin-3-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-4-8-6-2-1-3-9-10(5)6/h1-4,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDHJKYFGYFZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C2N1N=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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